Lipophilicity Advantage Over the 3‑Methyl Analog Enhances Membrane Permeability Prediction
The target compound exhibits a significantly higher consensus Log P than its direct 3‑methyl analog (CAS 924832‑90‑6). SwissADME predictions yield a consensus Log P of 3.89 for the target compound [1] versus 3.04 for the 3‑methyl derivative [2]. This increase of ~0.85 log units is attributable to the CF₃ group and is expected to enhance passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration.
| Evidence Dimension | Consensus Log P (lipophilicity) |
|---|---|
| Target Compound Data | Consensus Log P = 3.89 (iLOGP = 3.04) |
| Comparator Or Baseline | 6-(1-Adamantyl)-3-methyl analog: Consensus Log P = 3.04 |
| Quantified Difference | Δ Log P ≈ +0.85 units |
| Conditions | Predicted by SwissADME (www.swissadme.ch) using the consensus method combining iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS‑IT |
Why This Matters
Higher lipophilicity directly correlates with improved passive diffusion across biological membranes, making this compound a superior starting point for cell‑based assays or in vivo studies where membrane permeability is a limiting factor.
- [1] SwissADME prediction for C₁₄H₁₅F₃N₄S (2025). Consensus Log P = 3.89; iLOGP = 3.04; TPSA = 29.10 Ų. View Source
- [2] SwissADME prediction for 6-(1-adamantyl)-3-methyl analog C₁₄H₁₈N₄S (2025). Consensus Log P = 3.04; iLOGP = 2.34. View Source
